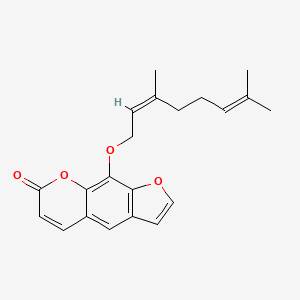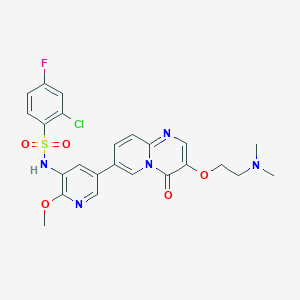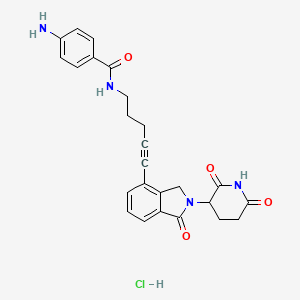
Tfax 568, SE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tfax 568, SE: is an orange fluorescent dye known for its amine reactivity. It is widely used in various scientific applications due to its pH insensitivity over a broad range (pH 4-10) and its ability to form bright and photostable conjugates with proteins and antibodies . The compound is particularly suitable for use in flow cytometry, two-photon excitation microscopy, and super-resolution microscopy techniques such as direct stochastic optical reconstruction microscopy (dSTORM) .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Tfax 568, SE involves the reaction of a carboxylic acid derivative with an amine-reactive group, typically an N-hydroxysuccinimide (NHS) ester . The reaction conditions generally require a solvent such as dimethyl sulfoxide (DMSO) and a base to facilitate the formation of the NHS ester .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the dye. The final product is typically stored at -20°C to maintain its stability .
化学反応の分析
Types of Reactions: Tfax 568, SE primarily undergoes substitution reactions due to its amine-reactive NHS ester group . This allows it to form stable conjugates with primary amines present in proteins and antibodies .
Common Reagents and Conditions:
Major Products: The major products of these reactions are highly luminous and photostable conjugates of this compound with proteins or antibodies .
科学的研究の応用
Chemistry: Tfax 568, SE is used in various chemical assays to label and track molecules due to its bright fluorescence and stability .
Biology: In biological research, this compound is employed to label proteins and antibodies, facilitating the study of cellular processes through techniques like flow cytometry and microscopy .
Medicine: The dye is used in medical research to label antibodies for diagnostic purposes, including the detection of specific biomarkers in diseases .
Industry: In industrial applications, this compound is used in the development of diagnostic kits and other products that require fluorescent labeling .
作用機序
Tfax 568, SE exerts its effects through its amine-reactive NHS ester group, which forms covalent bonds with primary amines in proteins and antibodies . This results in the formation of stable, fluorescent conjugates that can be used for various detection and imaging purposes . The molecular targets are primarily the amine groups in proteins and antibodies, and the pathways involved include the formation of amide bonds .
類似化合物との比較
Alexa Fluor 568: Another orange fluorescent dye with similar applications but different spectral properties.
Rhodamine Red: A red fluorescent dye used in similar applications but with different excitation and emission wavelengths.
Uniqueness: Tfax 568, SE is unique due to its exceptional brightness, photostability, and pH insensitivity over a broad range . These properties make it particularly suitable for advanced imaging techniques such as super-resolution microscopy .
特性
分子式 |
C39H39N3O12S2 |
|---|---|
分子量 |
805.9 g/mol |
IUPAC名 |
1-(2-oxopropyl)pyrrolidine-2,5-dione;2-[7,7,19,19-tetramethyl-9,17-bis(sulfomethyl)-2-oxa-6,20-diazapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,8,10,12,15,17,21-nonaen-13-yl]benzoic acid |
InChI |
InChI=1S/C32H30N2O9S2.C7H9NO3/c1-31(2)13-17(15-44(37,38)39)21-9-23-27(11-25(21)33-31)43-28-12-26-22(18(16-45(40,41)42)14-32(3,4)34-26)10-24(28)29(23)19-7-5-6-8-20(19)30(35)36;1-5(9)4-8-6(10)2-3-7(8)11/h5-14,33H,15-16H2,1-4H3,(H,35,36)(H,37,38,39)(H,40,41,42);2-4H2,1H3 |
InChIキー |
LKZFGQNLMJJZQJ-UHFFFAOYSA-N |
正規SMILES |
CC(=O)CN1C(=O)CCC1=O.CC1(C=C(C2=CC3=C(C=C2N1)OC4=CC5=NC(C=C(C5=CC4=C3C6=CC=CC=C6C(=O)O)CS(=O)(=O)O)(C)C)CS(=O)(=O)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(3S,3aS,6S,6aS)-6-[[6-chloro-5-[4-[1-(hydroxymethyl)cyclopropyl]phenyl]-1H-benzimidazol-2-yl]oxy]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-ol](/img/structure/B11932528.png)

![6-[6-(2-hexyldecanoyloxy)hexyl-(2-hydroxyethyl)amino]hexyl 2-hexyldecanoate](/img/structure/B11932539.png)
![(1S,2S)-2-[[7-chloro-4-methoxy-6-[[2-[(1-methylpyrazol-4-yl)amino]pyrimidin-4-yl]methoxy]-1,3-benzothiazol-2-yl]amino]cyclohexan-1-ol](/img/structure/B11932548.png)


![(1S,3R)-3-amino-N-[3-(naphthalen-1-ylamino)-1H-indazol-5-yl]cyclohexane-1-carboxamide](/img/structure/B11932577.png)
![4-(Cyclobutanecarbonyl)-1-[[2-(2-ethylbenzimidazol-1-yl)-9-methyl-6-morpholin-4-ylpurin-8-yl]methyl]piperazin-2-one](/img/structure/B11932586.png)

![N-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-6-[3,3-dimethyl-2-[5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]hexanamide;chloride](/img/structure/B11932608.png)


![N-[(Z)-1-(5-chloro-2-hydroxyphenyl)ethylideneamino]-3-(4-methylpiperazin-1-yl)sulfonylbenzamide](/img/structure/B11932621.png)
![1-[5-chloro-4-[[8-methoxy-1-methyl-3-[2-(methylamino)-2-oxoethoxy]-2-oxoquinolin-6-yl]amino]pyrimidin-2-yl]-N-[7-[[2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetyl]amino]heptyl]piperidine-4-carboxamide](/img/structure/B11932622.png)
